molecular formula C11H9F3N2O B1411939 1-(3-Trifluoromethylbenzyl)-1H-pyrazol-4-ol CAS No. 1715776-50-3

1-(3-Trifluoromethylbenzyl)-1H-pyrazol-4-ol

Cat. No. B1411939
CAS RN: 1715776-50-3
M. Wt: 242.2 g/mol
InChI Key: HKCVRUBNUMMITQ-UHFFFAOYSA-N
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Description

The compound “1-(3-Trifluoromethylbenzyl)-1H-pyrazol-4-ol” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. The trifluoromethyl group (-CF3) is a common functional group in organic chemistry, known for its high electronegativity and the stability it confers to molecules .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction of a 1,3-diketone or a β-ketoester with hydrazine. The trifluoromethylbenzyl group could be introduced through a nucleophilic substitution or addition reaction .


Chemical Reactions Analysis

As a pyrazole derivative, this compound could potentially undergo a variety of chemical reactions. The trifluoromethyl group is generally stable under both acidic and basic conditions, but can participate in certain reactions such as nucleophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The trifluoromethyl group is highly electronegative, which could increase the polarity of the molecule. The presence of the aromatic pyrazole ring could contribute to the compound’s stability and possibly its solubility in organic solvents .

Scientific Research Applications

Adenosine Receptor Research

1-(3-Trifluoromethylbenzyl)-1H-pyrazol-4-ol: has been studied for its influence on the affinity profile of adenosine receptors. Specifically, it has been conjugated to the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (PTP) scaffold at the C2 position, which is believed to confer potency and selectivity toward the human A2B adenosine receptor . This application is crucial in the development of new therapeutic agents targeting cardiovascular diseases, inflammatory disorders, and cancer.

Molecular Docking Studies

The compound has been used in molecular docking studies to better understand its binding affinities across the four adenosine receptor subtypes. Such studies are essential for rational drug design, allowing researchers to predict how the compound interacts at the molecular level with its target receptors .

Safety And Hazards

Without specific data, it’s hard to provide accurate safety and hazard information for this compound. As with any chemical, appropriate safety precautions should be taken when handling and storing to prevent exposure and ensure safe use .

Future Directions

Pyrazole derivatives, including those with trifluoromethyl groups, are a focus of ongoing research in medicinal chemistry due to their wide range of biological activities. Future research could explore the potential applications of this compound in various fields, such as pharmaceuticals or materials science .

properties

IUPAC Name

1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2O/c12-11(13,14)9-3-1-2-8(4-9)6-16-7-10(17)5-15-16/h1-5,7,17H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKCVRUBNUMMITQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(C=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Trifluoromethylbenzyl)-1H-pyrazol-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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